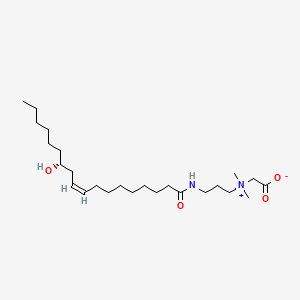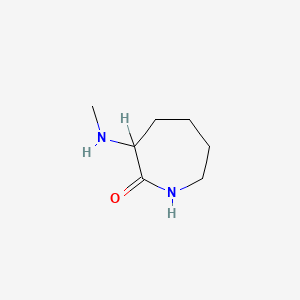
Indeno(4,3,2,1-cdef)chrysene
Übersicht
Beschreibung
Indeno(4,3,2,1-cdef)chrysene, also known as Dibenzo(b,ghi)fluoranthene, is a polycyclic aromatic hydrocarbon . It has the molecular formula C22H12 and a molecular weight of 276.33 .
Molecular Structure Analysis
The molecular structure of Indeno(4,3,2,1-cdef)chrysene consists of multiple aromatic rings . The InChI key for this compound is NUYMQZQMXDQUCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Indeno(4,3,2,1-cdef)chrysene has a standard Gibbs free energy of formation (ΔfG°) of 729.98 kJ/mol and an enthalpy of formation at standard conditions (ΔfH°gas) of 557.67 kJ/mol . Its normal boiling point temperature (Tboil) is 828.86 K, and its critical temperature (Tc) is 1092.51 K . The compound has a log10 of water solubility (log10WS) of -9.54 and an octanol/water partition coefficient (logPoct/wat) of 6.280 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
- A novel synthetic route for indeno-polycyclic aromatic hydrocarbons (PAHs) was developed, illustrating the potential for synthesizing indeno-annulated PAHs like indeno[1,2,3,4-defg]chrysene. This process involves acylation and Flash Vacuum Pyrolysis (FVP) and shows promise for creating novel PAH structures (Preda & Scott, 2001).
Electronic and Semiconductor Applications
- Indeno[1,2-b]fluorene derivatives, related to indeno[4,3,2,1-cdef]chrysene, have been studied for their potential as organic semiconductors in electronic devices like organic field-effect transistors (OFET) and organic photovoltaics (OPV). These studies explore the synthesis, functionalization, and fundamental properties such as biradical character and antiaromaticity, crucial for tuning electronic properties in organic materials (Frederickson, Rose, & Haley, 2017).
Photocatalytic Applications
- Research into the photocatalytic degradation of chrysene, a high molecular weight PAH, has led to the development of efficient removal practices using nanomaterials like Fe2O3@ZnHCF nanocubes. Although this research is specific to chrysene, it indicates a broader potential for PAH degradation and environmental protection applications, which could include compounds like indeno[4,3,2,1-cdef]chrysene (Rachna, Rani, & Shanker, 2018).
Catalysis and Organic Synthesis
- Indeno[2,1-b]thiophene and indeno[1,2-b]indole motifs, structurally related to indeno[4,3,2,1-cdef]chrysene, have been synthesized using a palladium-catalyzed Suzuki tandem ring-closing sequence. This method showcases the versatility of indeno motifs in creating complex organic structures, with potential applications in catalysis and organic synthesis (Das, Pratihar, & Roy, 2012).
Atmospheric and Environmental Studies
- Atmospheric degradation of chrysene, a structurally related PAH, has been studied to understand its environmental risks and degradation mechanisms. This research provides insights into the atmospheric fate of similar compounds like indeno[4,3,2,1-cdef]chrysene, highlighting their impact on the environment and human health (Ding, Yi, Wang, & Zhang, 2021).
Organic Electronics and Material Science
- Indeno[1,2-b]fluorene derivatives, similar to indeno[4,3,2,1-cdef]chrysene, have been explored for their use in organic electronics. These compounds, especially when incorporated into polymers, show potential in applications like organic light-emitting diodes (OLEDs), indicating a possible avenue for indeno[4,3,2,1-cdef]chrysene in material science (Fix, Chase, & Haley, 2014).
Eigenschaften
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,22.015,20]docosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-16-15(4-1)12-19-17-7-3-5-13-8-9-14-10-11-18(16)22(19)21(14)20(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMQZQMXDQUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174184 | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno(4,3,2,1-cdef)chrysene | |
CAS RN |
203-25-8 | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)







